molecular formula C19H19N3O4S B2389894 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-63-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2389894
CAS No.: 941971-63-7
M. Wt: 385.44
InChI Key: QOQGIZZJADAEAK-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold widely recognized for its diverse biological activities . Compounds featuring the 1,3,4-oxadiazole nucleus have been extensively investigated for their potential as anticancer agents, with mechanisms of action that may include the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The presence of the methylsulfonyl group enhances the molecule's polarity and may influence its binding affinity to biological targets, similar to related sulfonyl-containing compounds studied for their enzyme inhibitory properties . Research on analogous structures suggests potential applications in developing novel therapeutic agents, particularly in oncology and neuroprotection . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-5-13(2)16(10-12)18-21-22-19(26-18)20-17(23)11-14-6-8-15(9-7-14)27(3,24)25/h4-10H,11H2,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQGIZZJADAEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula : C23H24N3O3
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 891125-44-3

The structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of methylsulfonyl and dimethylphenyl groups enhances its chemical reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Studies

  • Study on Cytotoxicity :
    • A compound with a similar structure was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The IC50 values were reported to be below 30 µM, indicating potent cytotoxic activity .
  • Mechanism of Action :
    • Molecular dynamics simulations revealed that these compounds interact with proteins primarily through hydrophobic contacts, suggesting a mechanism that involves disruption of cellular functions .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. In vivo studies indicated that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

Research Findings

  • A related compound demonstrated a 26% inhibition of COX-II in animal models, highlighting the therapeutic potential of oxadiazole derivatives in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureImpact on Activity
Oxadiazole RingEssential for anticancer activity
Methylsulfonyl GroupEnhances solubility and bioavailability
Dimethyl Substitution on PhenylIncreases cytotoxic potency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence, focusing on substituents, synthetic yields, and biological activities:

Compound ID Core Structure Key Substituents Biological Activity Yield (%) Melting Point (°C) Reference
Target Compound 1,3,4-oxadiazole 5-(2,5-dimethylphenyl), 2-(4-methylsulfonylphenyl)acetamide Undetermined (structural focus) - - -
Compound 51 (Ev1) 1,2,4-triazole 5-(2,5-difluorophenyl), 2-(phenylthio)acetamide Cytohesin inhibition potential 42.4 156–158
Compound 54 (Ev1) 1,2,4-triazole 5-(2-fluorophenyl), 2-(phenylsulfonyl)acetamide Cytohesin inhibition potential 86.6 204–206
6h (Ev4) 1,3,4-oxadiazole 5-phenyl, 2-sulfanylacetamide (N-substituted) Potent antimicrobial activity - -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (Ev6) Acetamide 4-chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis - -

Key Observations

Core Heterocycle Influence

  • The 1,3,4-oxadiazole core in the target compound and 6h (Ev4) is associated with antimicrobial activity, whereas 1,2,4-triazole derivatives (e.g., 51 , 54 ) are linked to enzyme inhibition . The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to triazoles.

Substituent Effects

  • Methylsulfonyl vs. Sulfanyl/Sulfonyl Groups : The target’s 4-(methylsulfonyl)phenyl group likely improves solubility and target binding compared to sulfanyl (e.g., 6h ) or phenylsulfonyl (e.g., 54 ) substituents. Sulfonyl groups enhance hydrogen-bonding capacity, critical for enzyme inhibition .
  • Aromatic Substituents : The 2,5-dimethylphenyl group in the target may increase lipophilicity and membrane permeability relative to fluorophenyl (e.g., 51 , 54 ) or chlorophenyl (e.g., Ev6 ) groups. Fluorine atoms in 51 and 54 could enhance metabolic resistance but reduce lipophilicity .

Synthetic Efficiency

  • Compound 54 (Ev1) achieved a high yield (86.6%) using sulfonyl group oxidation, suggesting that sulfonyl-containing derivatives are synthetically accessible. In contrast, the target compound’s methylsulfonyl group might require similar optimization for scalable synthesis .

Biological Activity Trends

  • Antimicrobial Activity : 6h (Ev4) , with a sulfanyl group, showed strong antimicrobial effects, implying that electron-rich sulfur moieties enhance this activity. The target’s methylsulfonyl group may modulate this via altered electron distribution .
  • Enzyme Inhibition : Triazole derivatives (51 , 54 ) were designed as cytohesin inhibitors, while Ev6 serves as a precursor for bioactive heterocycles. The target’s oxadiazole core and methylsulfonyl group could position it for similar enzyme-targeted applications .

Physicochemical Properties

  • Melting Points : Higher melting points in sulfonyl-containing compounds (e.g., 54 : 204–206°C vs. 51 : 156–158°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding), which may correlate with crystallinity and stability .
  • Solubility : Methylsulfonyl groups (target, Ev6 ) improve aqueous solubility compared to lipophilic substituents like tert-butyl (52 ) or thiophene (55 ) .

Preparation Methods

Cyclocondensation of Hydrazides and Carboxylic Acid Derivatives

The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of 2,5-dimethylphenylhydrazine with a substituted carboxylic acid. As described in WO2013045479A1, analogous heterocycles are formed using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0–5°C. For this compound, 2,5-dimethylbenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield the hydrazide intermediate. Subsequent cyclization with carbon disulfide (CS₂) in ethanol under reflux (80°C, 6 hours) generates the 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol.

Reaction Conditions:

Reagent Solvent Temperature Time Yield
Thionyl chloride DCM 0–5°C 2 h 92%
Hydrazine hydrate Ethanol Reflux 6 h 85%
Carbon disulfide Ethanol 80°C 4 h 78%

Introduction of the Methylsulfonyl Group

Sulfonation of 4-Bromophenyl Acetate

The methylsulfonyl substituent is introduced via a two-step process. First, 4-bromophenyl acetate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in DCM at −10°C to form 4-(chlorosulfonyl)phenyl acetate. This intermediate is then methylated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours, yielding 4-(methylsulfonyl)phenyl acetate.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H), 3.21 (s, 3H), 2.31 (s, 3H).
  • IR (KBr): 1350 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Amide Bond Formation

Coupling of Oxadiazole and Acetate Intermediate

The final step involves coupling the 1,3,4-oxadiazole-2-amine with 4-(methylsulfonyl)phenyl acetic acid. As per WO2016170544A1, EDCI and HOBt are employed in DMF at room temperature to activate the carboxylic acid, followed by addition of the amine component. The reaction proceeds for 12 hours, after which the product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization Data:

Coupling Agent Base Solvent Yield Purity
EDCI/HOBt DIPEA DMF 68% 98.5%
HATU Triethylamine DCM 72% 97.8%

Purification and Characterization

Crystallization and Analytical Validation

The crude product is recrystallized from a mixture of methanol and water (4:1) to afford white crystals. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 427.1521 [M+H]⁺ (calculated: 427.1518). X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c, validating the molecular structure.

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative pathways, such as direct sulfonation of pre-formed acetamide or microwave-assisted cyclization, is presented below:

Method Advantages Disadvantages Yield
Classical cyclization High reproducibility Long reaction times (6–8 h) 78%
Microwave-assisted Reduced time (1 h) Specialized equipment required 82%
One-pot synthesis Fewer purification steps Lower purity (90–92%) 70%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves (i) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate, (ii) coupling with 4-(methylsulfonyl)phenylacetic acid derivatives, and (iii) purification via recrystallization or column chromatography.
  • Critical Parameters : Reaction temperature (often 80–110°C), solvent choice (e.g., DMF for solubility), and inert atmosphere (to prevent oxidation). Yield optimization may require adjusting stoichiometry of reagents like POCl₃ for cyclization .
  • Purity Validation : Use HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate unreacted intermediates or by-products .

Q. How can the structural features of this compound be confirmed experimentally?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the oxadiazole ring (C=N at ~160–165 ppm in ¹³C NMR) and methylsulfonyl group (SO₂CH₃ protons at ~3.1 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the acetamide linkage) .
  • X-ray Crystallography : If single crystals are obtainable, bond lengths and angles can validate the oxadiazole geometry and substituent orientation .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In Vitro Models :

  • Enzyme Inhibition : Test against COX-2 (due to the methylsulfonyl group’s similarity to known inhibitors) or lipoxygenase (LOX) using spectrophotometric assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
    • Data Interpretation : Compare IC₅₀/MIC values to reference drugs (e.g., celecoxib for COX-2) and assess dose-response trends. Contradictory results (e.g., high potency in enzyme assays but low cellular activity) may indicate bioavailability issues .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) influence biological activity?

  • Structure-Activity Relationship (SAR) Approach :

  • Systematic Substitution : Synthesize analogs with varied aryl groups (e.g., electron-withdrawing vs. donating substituents) and test in standardized assays (e.g., COX-2 inhibition).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. For example, hydrophobic 2,5-dimethylphenyl groups may enhance COX-2 binding via van der Waals interactions .
    • Data Contradictions : If a substituent improves potency in docking but not experimentally, evaluate solvation effects or conformational flexibility using MD simulations .

Q. What reaction mechanisms govern the decomposition or metabolic pathways of this compound?

  • Degradation Studies :

  • Forced Degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or oxidative stress (H₂O₂) and monitor via LC-MS. The methylsulfonyl group is typically stable, but the oxadiazole ring may hydrolyze under strong acids .
    • Metabolic Profiling : Incubate with liver microsomes (human/rat) and identify Phase I metabolites (e.g., hydroxylation at the dimethylphenyl group) using UPLC-QTOF-MS .

Q. How can contradictory data between computational predictions and experimental results be resolved?

  • Case Example : If DFT calculations predict favorable binding but assays show weak activity:

  • Re-evaluate Solvent Effects : Use COSMO-RS to model solvation-free energy differences.
  • Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding interference from cellular uptake limitations .

Q. What strategies optimize reaction yield in large-scale synthesis (>10 g)?

  • Process Chemistry Considerations :

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce side reactions.
  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to improve temperature control and scalability .
    • By-Product Analysis : Use GC-MS to identify impurities (e.g., unreacted acetamide intermediates) and adjust stoichiometry or reaction time .

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